molecular formula C8H6F3NO2 B1447304 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde CAS No. 1227594-83-3

2-Methoxy-4-(trifluoromethyl)nicotinaldehyde

Cat. No.: B1447304
CAS No.: 1227594-83-3
M. Wt: 205.13 g/mol
InChI Key: ITTIZBXJOQZPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-(trifluoromethyl)nicotinaldehyde: is an organic compound with the molecular formula C8H6F3NO2 . It is a derivative of nicotinaldehyde, featuring a methoxy group at the 2-position and a trifluoromethyl group at the 4-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde typically involves the introduction of the methoxy and trifluoromethyl groups onto the nicotinaldehyde framework. One common method includes the following steps:

    Starting Material: Nicotinaldehyde.

    Methoxylation: Introduction of the methoxy group at the 2-position using methanol in the presence of a base such as sodium methoxide.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 4-position using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions where the methoxy or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Scientific Research Applications

Chemistry: 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: In the agrochemical industry, this compound is investigated for its potential use in the development of new pesticides and herbicides. Its unique chemical properties may contribute to the efficacy and selectivity of these agrochemical products .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in target proteins. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties by influencing its solubility and membrane permeability .

Comparison with Similar Compounds

    2-Methoxy-4-(trifluoromethyl)benzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.

    2-Methoxy-4-(trifluoromethyl)pyridine: Lacks the aldehyde functional group.

    4-(Trifluoromethyl)nicotinaldehyde: Lacks the methoxy group.

Uniqueness: 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde is unique due to the presence of both the methoxy and trifluoromethyl groups on the nicotinaldehyde framework. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7-5(4-13)6(2-3-12-7)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTIZBXJOQZPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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